In-Depth Technical Guide: 2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2) in Advanced Therapeutic Synthesis
In-Depth Technical Guide: 2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2) in Advanced Therapeutic Synthesis
Executive Summary
In the landscape of modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream synthetic pathways. 2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2) is a specialized ortho-haloaniline derivative characterized by a densely substituted aromatic ring. Its unique electronic topology—featuring a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom—primes the molecule for rapid nucleophilic aromatic substitution (S_NAr).
This technical whitepaper explores the physicochemical profiling, mechanistic utility, and validated synthetic protocols for utilizing 2-bromo-3-fluoro-5-nitroaniline. Specifically, we detail its critical role as a precursor in the synthesis of functionalized benzothiazoles, which serve as small-molecule enhancers of
Physicochemical & Structural Profiling
To ensure rigorous quality control and accurate stoichiometric calculations, the foundational properties of 2-bromo-3-fluoro-5-nitroaniline are summarized below. The presence of the nitro group at the 5-position and fluorine at the 3-position synergistically lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, highly activating the 2-position bromide for displacement[].
| Property | Value |
| CAS Number | 1309832-49-2 |
| IUPAC Name | 2-Bromo-3-fluoro-5-nitroaniline |
| Molecular Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol |
| Canonical SMILES | C1=C(C=C(C(=C1N)Br)F)[O-] |
| Appearance | Solid (Typically yellow/orange powder) |
| Reactivity Profile | Highly activated for S_NAr and cross-coupling |
Mechanistic Role in Drug Discovery: The Benzothiazole Pathway
The primary synthetic value of 2-bromo-3-fluoro-5-nitroaniline lies in its capacity to rapidly form bicyclic heteroaromatics, specifically benzothiazole-2-thiols .
When reacted with a sulfur nucleophile such as potassium ethyl xanthate, the reaction proceeds via a two-stage mechanism. First, the xanthate sulfur attacks the electron-deficient C2 carbon, displacing the bromide ion via an S_NAr transition state (Meisenheimer complex). Second, an intramolecular cyclization occurs where the adjacent primary amine attacks the xanthate carbonyl/thiocarbonyl, expelling ethanol and yielding the thermodynamically stable 4-fluoro-6-nitrobenzo[d]thiazole-2-thiol core[2].
Fig 1: Synthetic workflow from 2-Bromo-3-fluoro-5-nitroaniline to the benzothiazole core.
Experimental Protocol: Synthesis of 4-Fluoro-6-nitrobenzo[d]thiazole-2-thiol
The following protocol is a self-validating system adapted from validated patent literature ()[2]. It is designed to ensure maximum yield while minimizing chromatographic purification.
Scale & Reagents
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2-Bromo-3-fluoro-5-nitroaniline: 3.7 g (15.7 mmol)
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Potassium ethyl xanthate: 5.6 g (34.6 mmol, ~2.2 equiv)
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N,N-Dimethylformamide (DMF): 40 mL
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Deionized Water: As needed for precipitation
Step-by-Step Methodology
Step 1: Reaction Assembly Charge a clean, dry round-bottom flask with 3.7 g of 2-bromo-3-fluoro-5-nitroaniline and 40 mL of anhydrous DMF. Stir until complete dissolution is achieved.
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Causality: DMF is selected as a polar aprotic solvent because it effectively solvates both the organic substrate and the inorganic xanthate salt. Crucially, it stabilizes the charged transition state during the S_NAr reaction without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate.
Step 2: Nucleophilic Addition & Cyclization Add 5.6 g of potassium ethyl xanthate in portions to the stirring solution.
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Causality: A stoichiometric excess (2.2 equivalents) of the xanthate is utilized. The first equivalent acts as the sulfur nucleophile displacing the bromide. The second equivalent drives the thermodynamic sink of the intramolecular cyclization, ensuring complete conversion of the intermediate into the benzothiazole core and accounting for any reagent decomposition.
Step 3: In-Process Control (IPC) - The Self-Validating Checkpoint Before quenching the reaction, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
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Validation: The reaction is deemed complete when the starting material mass (
235, [M-H]⁻) is fully depleted, and the product mass (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 228.9, [M-H]⁻) dominates the chromatogram (typically min under standard reverse-phase conditions). Do not proceed to Step 4 until this quantitative threshold is met.
Step 4: Precipitation and Isolation Upon IPC validation, slowly add deionized water to the reaction mixture under vigorous stirring until a yellow solid fully precipitates.
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Causality: The addition of water drastically increases the polarity of the solvent system. The hydrophobic benzothiazole product crashes out of solution, while the unreacted potassium ethyl xanthate and the displaced potassium bromide by-product remain dissolved in the aqueous DMF phase. This thermodynamic purification eliminates the need for silica gel chromatography.
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Final Action: Filter the yellow solid, wash with cold water, and dry under high vacuum to afford the product (approx. 3.6 g, 99% yield)[2].
Therapeutic Application: Enhancing Alpha-Dystroglycan O-Mannosylation
The benzothiazole derivatives synthesized from 2-bromo-3-fluoro-5-nitroaniline are not mere chemical curiosities; they are potent small-molecule enhancers of functional protein glycosylation.
The dystrophin-associated glycoprotein complex (DAGC) is critical for muscle fiber integrity. Alpha-dystroglycan (
Benzothiazole enhancers derived from CAS 1309832-49-2 act by upregulating or stabilizing the O-mannosylation machinery (such as the POMT1/POMT2 complex), thereby restoring the critical
Fig 2: Mechanism of action for benzothiazole enhancers in alpha-dystroglycan stabilization.
References
- Lu, Q., et al. "Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof." US Patent 10221168B1, Google Patents, 5 Mar. 2019.
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Monticelli, M., et al. "Congenital disorders of glycosylation: narration of a story through its patents." Orphanet Journal of Rare Diseases, vol. 18, no. 1, 2023, p. 247. URL:[Link]
Sources
- 2. US10221168B1 - Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US10221168B1 - Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof - Google Patents [patents.google.com]
- 5. Congenital disorders of glycosylation: narration of a story through its patents - PMC [pmc.ncbi.nlm.nih.gov]
